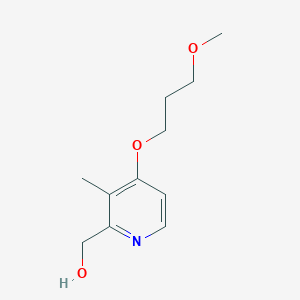

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

説明

特性

IUPAC Name |

[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-9-10(8-13)12-5-4-11(9)15-7-3-6-14-2/h4-5,13H,3,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBSXXZEMRBFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CO)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152033 | |

| Record name | 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118175-10-3 | |

| Record name | 4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118175-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118175103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinemethanol, 4-(3-methoxypropoxy)-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYMETHYL-4-(3-METHOXYPROPOXY)-3-METHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV1AM69M15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Step 1: Preparation of Pyridine 4-(3-Methoxypropoxy)-2,3-dimethyl-N-Oxide

Reagents :

-

4-Chloro-2,3-lutidine-N-oxide

-

3-Methoxypropanol

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO)

Conditions :

-

Temperature: 75°C

-

Reaction time: 5 hours

-

Solvent: DMSO

Procedure :

4-Chloro-2,3-lutidine-N-oxide undergoes nucleophilic substitution with 3-methoxypropanol in the presence of NaOH. The reaction proceeds via an SN2 mechanism, replacing the chloro group with the 3-methoxypropoxy moiety. The mixture is quenched in water and extracted with chloroform, yielding a 95% crude product after solvent removal.

Step 2: Acetylation to Form 2-Acetoxymethyl Intermediate

Reagents :

-

Pyridine 4-(3-methoxypropoxy)-2,3-dimethyl-N-oxide

-

Acetic anhydride

Conditions :

-

Temperature: 0°C (initial addition), then 90°C

-

Reaction time: 6 hours

Procedure :

Acetic anhydride is added dropwise to the N-oxide derivative at 0°C, followed by heating to 90°C. This step facilitates a Polonovski-type rearrangement, acetylating the hydroxymethyl group. Excess acetic anhydride is removed via vacuum distillation, leaving the acetoxymethyl intermediate.

Step 3: Hydrolysis to Yield Target Compound

Reagents :

-

2-Acetoxymethyl intermediate

-

Sodium hydroxide (NaOH)

-

Ethanol

Conditions :

-

Temperature: 55°C

-

Reaction time: 2 hours

Procedure :

The intermediate is treated with NaOH in ethanol under reflux, hydrolyzing the acetate group to a hydroxymethyl moiety. Ethanol is evaporated, and the product is extracted with methylene dichloride, achieving a 79% yield after purification.

Critical Parameters and Optimization

Temperature Control

Solvent Selection

Yield Comparison Across Steps

| Step | Description | Yield | Key Factor Affecting Yield |

|---|---|---|---|

| 1 | N-Oxide formation | 95% | Purity of starting material |

| 2 | Acetylation | - | Reaction temperature |

| 3 | Hydrolysis | 79% | NaOH concentration |

Alternative Pathways and Comparative Analysis

Chloromethylation Followed by Hydrolysis

While not explicitly detailed in the cited sources, analogous methods involve:

Reduction of Carbonyl Precursors

Hypothetically, reducing a 2-carboxyl or 2-formyl derivative (e.g., using NaBH₄ or LiAlH₄) could yield the hydroxymethyl group. However, such precursors are synthetically challenging to prepare, making this approach industrially unviable.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems for Steps 1 and 3 could enhance yield by:

化学反応の分析

Types of Reactions

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxypropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol under reflux conditions.

Major Products Formed

Oxidation: Formation of 2-carboxymethyl-4-(3-methoxypropoxy)-3-methylpyridine.

Reduction: Formation of 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine alcohol.

Substitution: Formation of various substituted pyridine derivatives.

科学的研究の応用

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

作用機序

The mechanism of action of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxypropoxy group can enhance the compound’s solubility and bioavailability .

類似化合物との比較

Key Observations :

- Aromatic Core : Pyridine-based analogs (e.g., target compound) exhibit enhanced hydrogen-bonding capacity and metabolic stability compared to benzene derivatives like compound 34, making them more suitable for drug development .

- Synthesis Efficiency : Yields for analogs vary significantly (e.g., 40% for 4-(3-bromopropoxy)benzaldehyde vs. 38% for 4-(3-methoxypropoxy)benzaldehyde), reflecting challenges in etherification and oxidation steps .

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound is highly soluble in methanol and water, whereas phenyl analogs (e.g., compound 34) are typically oils with lower polar solubility .

- Stability : The target compound’s pyridine ring and methoxypropoxy chain confer stability under alkaline conditions, critical for rabeprazole’s delayed-release formulation . In contrast, nitro-substituted analogs are prone to degradation under reducing conditions .

Commercial and Research Relevance

- Pharmaceutical Intermediates: The target compound is commercially prioritized (e.g., GLPBIO Catalog No. GF52049) for rabeprazole synthesis, whereas analogs like (3-methyl-4-nitropyridin-2-yl)methanol are niche research chemicals .

- Regulatory Status : Rabeprazole sodium, derived from the target compound, is FDA-approved, underscoring its clinical reliability over experimental analogs .

生物活性

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol, a derivative of pyridine, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methoxypropoxy group and a pyridine ring, contributing to its interaction with various biological targets. The compound is being investigated for its pharmacological properties, including antimicrobial and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NO3, and it is often studied in its hydrochloride form. Its synthesis involves alkylation and reduction processes, utilizing starting materials like 3-methylpyridine and 3-methoxypropyl bromide.

| Property | Value |

|---|---|

| Molecular Formula | C11H17NO3 |

| IUPAC Name | [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol; hydrochloride |

| InChI Key | RDBHROBXRZPIIK-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with enzymes or receptors in biological systems. The methoxypropoxy group enhances its binding affinity, potentially influencing various physiological pathways .

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against several bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism involves disruption of bacterial cell walls and inhibition of essential metabolic pathways. Comparative studies show that the compound exhibits stronger bactericidal effects than some established antibiotics .

Anti-inflammatory Properties

In vitro assays have shown that this compound can significantly reduce pro-inflammatory cytokines. This suggests potential applications in treating inflammatory conditions. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been highlighted as a possible pathway for its anti-inflammatory effects .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Action

A study involving animal models demonstrated that administration of the compound led to a significant reduction in edema induced by carrageenan. The compound was administered at doses of 10 mg/kg and 20 mg/kg, resulting in a dose-dependent decrease in inflammation markers.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| (4-(2-Methoxyethoxy)-3-methylpyridin-2-yl)methanol | Moderate | Low |

| (4-(3-Methoxypropoxy)-3-ethylpyridin-2-yl)methanol | Low | Moderate |

Q & A

Q. What are the established synthetic routes for (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol, and what key reaction conditions are required?

The synthesis typically involves multi-step functionalization of the pyridine core. A common approach includes:

Etherification : Introducing the 3-methoxypropoxy group via nucleophilic substitution using 3-methoxypropanol under alkaline conditions (e.g., NaH in DMF) .

Methylation : Selective methylation at the 3-position using methyl iodide and a base like K₂CO₃ in acetone .

Hydroxymethylation : Oxidation or reduction steps to install the methanol group at the 2-position, often employing reagents like NaBH₄ or LiAlH₄ .

Critical parameters : Temperature control (<50°C to avoid side reactions), anhydrous solvents (e.g., THF), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm substituent positions. Key signals include:

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, highlighting bond angles and intermolecular interactions (e.g., hydrogen bonding between methanol groups) .

- HPLC-MS : Purity validation (>98%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How does the methoxypropoxy substituent influence the compound’s reactivity and stability in medicinal chemistry applications?

The methoxypropoxy group enhances solubility in polar solvents (e.g., water, ethanol) due to its ether linkage and flexible propane chain . However, it introduces steric hindrance, affecting:

- Oxidative stability : Susceptibility to radical degradation under light, requiring storage in amber vials at 2–8°C .

- Drug-likeness : Improved bioavailability in proton pump inhibitors (e.g., Rabeprazole Sodium) by modulating pKa and membrane permeability .

Contradiction note : While some studies report enhanced thermal stability (TGA decomposition >200°C), others observe instability in acidic conditions (pH <3), necessitating pH-adjusted formulations .

Q. What computational methods are employed to model the compound’s electronic structure and interactions in drug design?

- DFT calculations : Gaussian or ORCA software optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), correlating with redox behavior in biological systems .

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like H⁺/K⁺-ATPase (binding energy: −9.2 kcal/mol), guided by the methanol group’s hydrogen-bonding capability .

- MD simulations : GROMACS assesses conformational dynamics in aqueous environments, revealing torsional flexibility of the methoxypropoxy chain .

Q. How can researchers resolve contradictions in reported crystallographic data for this compound?

Discrepancies in unit cell parameters (e.g., space group P2₁/c vs. C2/c) may arise from polymorphism or hydration states. Mitigation strategies include:

- Temperature-controlled crystallization : Slow evaporation at 25°C vs. rapid cooling to isolate distinct polymorphs .

- Synchrotron XRD : High-resolution data collection (λ = 0.7 Å) clarifies ambiguous electron density maps .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O–H···N contacts) to validate structural models .

Methodological Recommendations

- Scale-up synthesis : Replace NaH with safer bases (e.g., DBU) to minimize exothermic risks .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation products .

- Crystallography : Use SHELXL for twin refinement if data shows pseudo-merohedral twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。